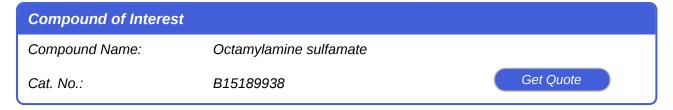


# A Comparative Guide to Validating the Structure of Synthesized Octamylamine Sulfamate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of synthesized N-octylsulfamate, herein referred to as **Octamylamine sulfamate**. It outlines key analytical techniques and presents a comparative analysis against its precursor, Octylamine. The provided data is illustrative, designed to highlight the expected differences between the target molecule and potential impurities or starting materials.

## **Comparative Analytical Data**

Successful synthesis of **Octamylamine sulfamate** from Octylamine[1][2][3][4][5][6][7] results in distinct changes in physicochemical properties and spectroscopic data. The following tables summarize the expected quantitative results from key analytical methods used for structural elucidation.

Table 1: Physicochemical and Mass Spectrometry Data



Property	Octylamine (Precursor)	Octamylamine sulfamate (Synthesized Product)	Rationale for Difference
Molecular Formula	C <sub>8</sub> H <sub>19</sub> N[1][2][5]	C8H18N2O3S	Addition of a sulfamate group (-SO <sub>2</sub> NH <sub>2</sub> )
Molecular Weight ( g/mol )	129.24[1][4]	222.31	Increased mass due to the sulfamate moiety
Mass Spec (m/z) [M+H]+	130.15	223.11	Protonated molecular ion peak reflects the higher molecular weight
Elemental Analysis (%)	C: ~74.35, H: ~14.81, N: ~10.84	C: ~43.22, H: ~8.16, N: ~12.60, S: ~14.42	Presence of sulfur and oxygen, with altered percentages for C, H, and N

Table 2: Spectroscopic Data Comparison (1H NMR & 13C NMR)



Nucleus	Octylamine (Precursor)	Octamylamine sulfamate (Synthesized Product)	Rationale for Difference
¹Η NMR (δ, ppm)	~2.6 (t, 2H, -CH2-NH2)	~3.1 (t, 2H, -CH <sub>2</sub> - NHSO <sub>2</sub> NH <sub>2</sub> )	The methylene protons adjacent to the nitrogen are further deshielded by the electronwithdrawing sulfamate group.[8]
~1.4 (m, 2H)	~1.6 (m, 2H)	Minor downfield shift for protons beta to the nitrogen.	
~1.3 (m, 10H)	~1.3 (m, 10H)	Protons further down the alkyl chain are largely unaffected.	
~0.9 (t, 3H, -CH₃)	~0.9 (t, 3H, -CH₃)	Terminal methyl group protons are unaffected.	
~1.1 (br s, 2H, -NH <sub>2</sub> )	~5.5 (br s, 1H, -NH- SO <sub>2</sub> ), ~6.8 (br s, 2H, - SO <sub>2</sub> NH <sub>2</sub> )	Disappearance of the primary amine signal and appearance of two new broad signals for the N-H protons of the sulfamate group.	
<sup>13</sup> C NMR (δ, ppm)	~42.0 (-CH <sub>2</sub> -NH <sub>2</sub> )	~45.0 (-CH <sub>2</sub> - NHSO <sub>2</sub> NH <sub>2</sub> )	The carbon adjacent to the nitrogen is deshielded due to the inductive effect of the sulfamate group.[8]

Table 3: Spectroscopic Data Comparison (FTIR)



Functional Group	Octylamine (Precursor)	Octamylamine sulfamate (Synthesized Product)	Rationale for Difference
N-H Stretch	~3300-3400 cm <sup>-1</sup> (two bands, primary amine) [9][10]	~3350 cm <sup>-1</sup> (single band, secondary amine), ~3250 & ~3150 cm <sup>-1</sup> (sulfonamide N-H)	The primary amine's characteristic two-band stretch is replaced by the single stretch of the secondary amine and the distinct stretches of the sulfonamide.
S=O Stretch	Absent	~1350 cm <sup>-1</sup> (asymmetric), ~1160 cm <sup>-1</sup> (symmetric)	Appearance of strong, characteristic sulfonyl stretching bands confirms the presence of the sulfamate group.
C-N Stretch	~1000-1250 cm <sup>-1</sup> [8]	~1000-1250 cm <sup>-1</sup>	C-N stretch is retained.

## **Experimental Protocols**

Detailed methodologies for the key analytical techniques are provided below.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Purpose: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₀ or CDCl₃).



- ¹H NMR Acquisition: Acquire spectra using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). To confirm N-H protons, a D<sub>2</sub>O exchange experiment can be performed where a drop of D<sub>2</sub>O is added to the NMR tube, and the spectrum is re-acquired; the N-H signals should disappear.[8][10]
- ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Chemical shifts are reported in ppm relative to the solvent signal.
- 2. Mass Spectrometry (MS)
- Purpose: To determine the molecular weight and confirm the elemental formula.[11][12]
- Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.
- Analysis: Infuse the sample solution directly into the electrospray ionization (ESI) source in
  positive ion mode. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50500). The observed mass of the protonated molecular ion [M+H]+ should be compared to the
  calculated exact mass.
- 3. Fourier-Transform Infrared (FTIR) Spectroscopy
- Purpose: To identify the presence of key functional groups.[13]
- Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
- Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Analysis: Acquire the spectrum over the range of 4000-400 cm<sup>-1</sup>. The presence and absence of characteristic absorption bands (e.g., N-H, S=O) are used to confirm the structural transformation.
- 4. Elemental Analysis
- Purpose: To determine the percentage composition of C, H, N, and S.

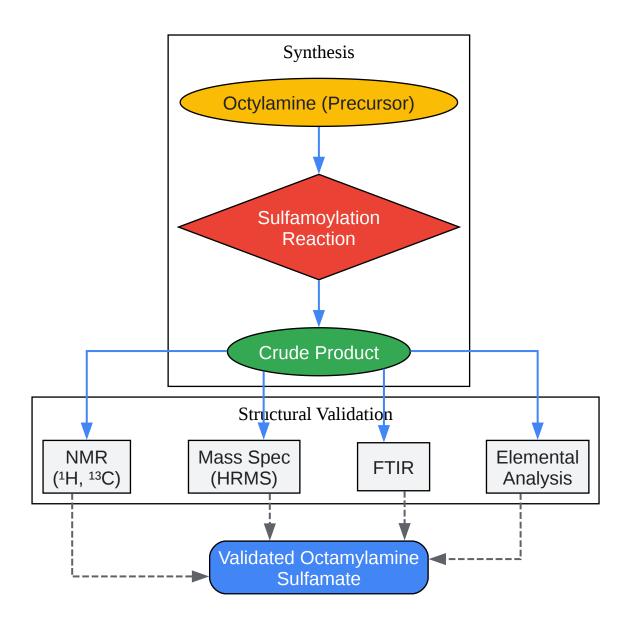


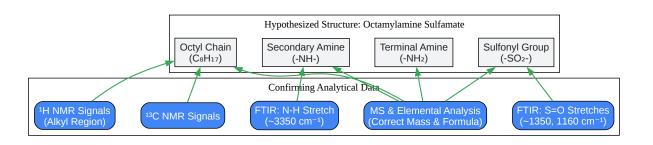
- Instrumentation: CHNS elemental analyzer.
- Sample Preparation: Accurately weigh approximately 2 mg of the dried, pure sample into a tin capsule.
- Analysis: The sample is combusted at high temperature, and the resulting gases (CO<sub>2</sub>, H<sub>2</sub>O, N<sub>2</sub>, SO<sub>2</sub>) are separated and quantified.[14] The experimental percentages should match the calculated theoretical values for the proposed structure within a ±0.4% margin.

## **Visualizations**

The following diagrams illustrate the logical workflow for structural validation and the relationship between the analytical data and the confirmed molecular structure.







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